molecular formula C19H17NO3 B12939674 3-Acetylphenethyl indolizine-6-carboxylate

3-Acetylphenethyl indolizine-6-carboxylate

Katalognummer: B12939674
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: ATOKIMUEDFGAEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound features an indolizine core with acetylphenethyl and carboxylate functional groups, making it a subject of interest for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 3-Acetylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which is widely used for the synthesis of indolizines . The reaction conditions often include the use of activated alkenes or alkynes, with reagents such as sodium acetate and solvents like acetonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.

Analyse Chemischer Reaktionen

3-Acetylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Acetylphenethyl indolizine-6-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Acetylphenethyl indolizine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indolizine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The acetylphenethyl and carboxylate groups may also play a role in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-Acetylphenethyl indolizine-6-carboxylate can be compared with other indolizine derivatives, such as:

    2-Acetyl-3-(phenylamino)indolizine-1-carboxamides: These compounds have similar structural features but differ in their functional groups, leading to variations in their biological activities.

    Indole-3-acetic acid: Although not an indolizine, this indole derivative shares some structural similarities and is known for its role as a plant hormone.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C19H17NO3

Molekulargewicht

307.3 g/mol

IUPAC-Name

2-(3-acetylphenyl)ethyl indolizine-6-carboxylate

InChI

InChI=1S/C19H17NO3/c1-14(21)16-5-2-4-15(12-16)9-11-23-19(22)17-7-8-18-6-3-10-20(18)13-17/h2-8,10,12-13H,9,11H2,1H3

InChI-Schlüssel

ATOKIMUEDFGAEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)CCOC(=O)C2=CN3C=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.